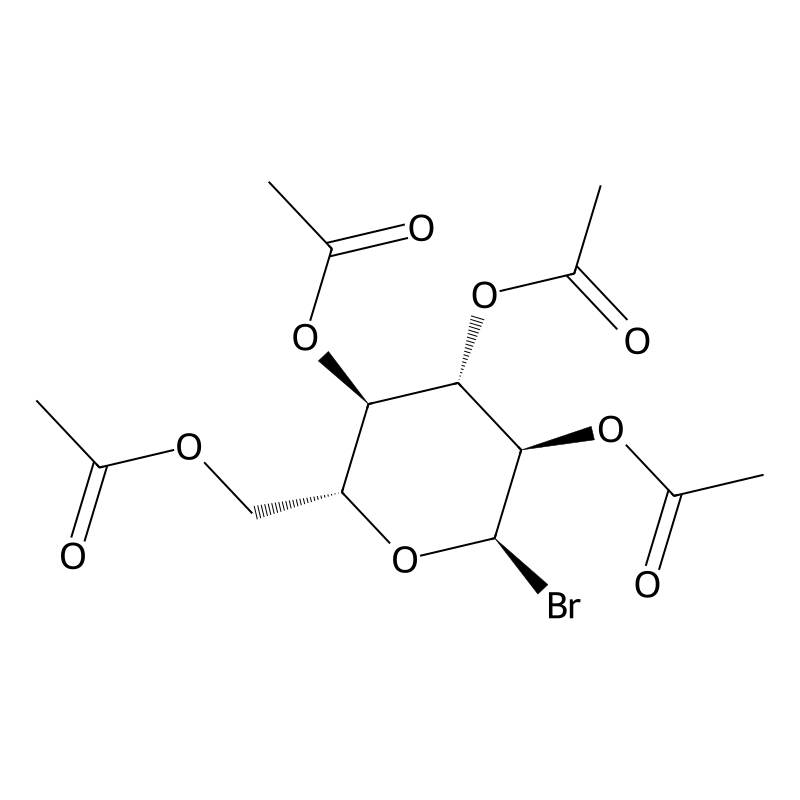

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide (CAS 572-09-8), commonly known as acetobromoglucose, is a highly crystalline, standardized glycosyl donor utilized extensively in the Koenigs-Knorr synthesis of β-glucosides. Featuring an α-configured anomeric bromide leaving group and a C2-participating acetate, this compound provides a critical balance between high electrophilic reactivity and shelf stability under anhydrous conditions [1]. In industrial and laboratory procurement, it serves as the benchmark precursor for synthesizing complex glycoconjugates, active pharmaceutical ingredient (API) metabolites, and carbohydrate-based surfactants, offering predictable stereocontrol that eliminates the need for complex downstream anomeric separations .

Substituting acetobromoglucose with other glycosyl halides or donors fundamentally alters process parameters and yields. Glucosyl chlorides, while more stable, are significantly less reactive, requiring harsh Lewis acid promoters that can degrade sensitive aglycones [1]. Conversely, glucosyl iodides are highly reactive but lack the shelf stability required for commercial procurement, necessitating cumbersome in situ generation. Trichloroacetimidates (Schmidt donors) offer extreme reactivity for highly hindered alcohols but come with lower atom economy and higher reagent costs, making them inefficient for standard, robust couplings [2]. Furthermore, utilizing non-participating protecting groups (e.g., benzyl ethers) instead of the C2-acetate results in non-selective α/β mixtures, driving up purification costs and reducing overall target yield [1].

References

- [1] Demchenko, A. V., et al. 'Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century.' Chemical Reviews, 2022, 122(14), 11669-11753.

- [2] Schmidt, R. R., & Michel, J. 'O-(alpha-D-Glucopyranosyl)trichloroacetimidate as a glucosyl donor.' Journal of Carbohydrate Chemistry, 1985, 4(2), 141-169.

Reactivity Profile and Promoter Compatibility vs. Glucosyl Chloride

The procurement of the bromide over the chloride derivative is driven by its superior leaving group ability. Acetobromoglucose readily undergoes activation with mild, insoluble silver salts (e.g., Ag2CO3 or Ag2O), whereas the corresponding glucosyl chloride is markedly less reactive and typically requires stronger, soluble Lewis acids or higher temperatures to achieve comparable conversion rates [1]. This reactivity differential allows the bromide to be used in the presence of acid-sensitive functional groups on the aglycone.

| Evidence Dimension | Promoter requirement for efficient glycosylation |

| Target Compound Data | Acetobromoglucose: Activated by mild Ag2CO3 / Ag2O at room temperature |

| Comparator Or Baseline | Acetochloroglucose: Requires strong Lewis acids or elevated temperatures |

| Quantified Difference | Enables room-temperature coupling with mild promoters |

| Conditions | Standard Koenigs-Knorr glycosylation conditions |

Selecting the bromide allows for milder reaction conditions, preserving complex or sensitive aglycones during API synthesis.

Stereoselectivity via Neighboring Group Participation

A critical procurement advantage of acetobromoglucose is its C2-acetate group, which ensures excellent 1,2-trans (β) stereoselectivity via neighboring group participation (NGP). Under standard Koenigs-Knorr conditions, the C2-acetate forms a stable acyloxonium ion intermediate, blocking the α-face and directing nucleophilic attack exclusively to the β-face. This typically yields >95% β-glucoside [1]. In contrast, donors lacking a participating group (e.g., perbenzylated donors) yield difficult-to-separate α/β mixtures.

| Evidence Dimension | Anomeric Stereoselectivity (Beta:Alpha ratio) |

| Target Compound Data | Acetobromoglucose: >95% β-selectivity |

| Comparator Or Baseline | Non-participating donors (e.g., benzyl-protected): Mixed α/β ratios (often 1:1 to 3:1) |

| Quantified Difference | Near-exclusive formation of the β-anomer |

| Conditions | Ag-promoted glycosylation in non-participating solvents |

High β-selectivity eliminates the need for expensive and low-yielding chromatographic separation of anomers.

Atom Economy and Cost-Efficiency vs. Trichloroacetimidates

While trichloroacetimidates (Schmidt donors) are highly reactive, acetobromoglucose provides a more cost-effective and atom-economical route for standard glycosylations. The bromide leaving group has a mass of 79.9 Da, compared to 161.4 Da for the trichloroacetimidate group [1]. For robust aliphatic or phenolic acceptors, the bromide delivers comparable yields at a significantly lower raw material cost per mole, making it the preferred choice for bulk manufacturing.

| Evidence Dimension | Leaving Group Mass (Atom Economy) |

| Target Compound Data | Bromide: 79.9 Da |

| Comparator Or Baseline | Trichloroacetimidate: 161.4 Da |

| Quantified Difference | 50% reduction in leaving group mass |

| Conditions | Theoretical atom economy calculation for glycosyl donor |

Higher atom economy and lower reagent costs make the bromide superior for scaling up standard glycoside production.

Handling Stability vs. Glycosyl Iodides

Acetobromoglucose strikes the optimal balance between reactivity and stability. Unlike glycosyl iodides, which are highly unstable and must be generated in situ immediately prior to use to prevent decomposition, the bromide is a stable, crystalline solid that can be stored for extended periods under anhydrous, refrigerated conditions [1]. This isolability allows for rigorous quality control and reliable off-the-shelf procurement.

| Evidence Dimension | Reagent Isolability and Storage |

| Target Compound Data | Acetobromoglucose: Isolable, stable crystalline solid |

| Comparator Or Baseline | Acetoyliodoglucose: Unstable, requires in situ generation |

| Quantified Difference | Enables direct procurement and long-term storage |

| Conditions | Standard commercial storage (anhydrous, 2-8 °C) |

Procuring a stable, isolable reagent reduces synthetic steps and improves batch-to-batch reproducibility compared to in situ generation.

Synthesis of Beta-Glucoside API Metabolites

Due to its strict β-directing C2-acetate group, acetobromoglucose is the reagent of choice for synthesizing β-glucuronide and β-glucoside reference standards for drug metabolism and pharmacokinetics (DMPK) studies. It ensures the correct biological stereochemistry without requiring complex anomeric purification [1].

Large-Scale Production of Phenolic Glycosides

For the industrial preparation of natural product analogs (e.g., arbutin, dicamba glucosides), the high atom economy and cost-efficiency of the bromide compared to trichloroacetimidates make it the optimal donor for bulk Koenigs-Knorr couplings with robust phenolic acceptors [2].

Preparation of Carbohydrate-Based Surfactants

In the development of specialty alkyl polyglucosides and sophorolipid derivatives, the balance of reactivity and stability allows acetobromoglucose to be used reliably in multi-kilogram batches, providing consistent conversion rates when activated by standard silver or cadmium promoters [3].

References

- [1] Stachulski, A. V., et al. 'The synthesis of O-glucuronides.' Natural Product Reports, 2006, 23(5), 773-796.

- [2] Kren, V., & Thiem, J. 'Glycosylation employing bio-systems: from enzymes to whole cells.' Chemical Society Reviews, 1997, 26(6), 463-473.

- [3] Von Rybinski, W., & Hill, K. 'Alkyl Polyglycosides—Properties and Applications of a new Class of Surfactants.' Angewandte Chemie International Edition, 1998, 37(10), 1328-1345.

XLogP3

UNII

Other CAS

Wikipedia

Dates

Explore Compound Types